4-(4-Chlorophenyl)pyrimidine-2-thiol 4-(4-Chlorophenyl)pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 175203-08-4
VCID: VC20924565
InChI: InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
SMILES: C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl
Molecular Formula: C10H7ClN2S
Molecular Weight: 222.69 g/mol

4-(4-Chlorophenyl)pyrimidine-2-thiol

CAS No.: 175203-08-4

Cat. No.: VC20924565

Molecular Formula: C10H7ClN2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)pyrimidine-2-thiol - 175203-08-4

Specification

CAS No. 175203-08-4
Molecular Formula C10H7ClN2S
Molecular Weight 222.69 g/mol
IUPAC Name 6-(4-chlorophenyl)-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
Standard InChI Key TWKIWOOKHPWUIM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl
Canonical SMILES C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl

Introduction

Chemical Identity and Structural Characteristics

4-(4-Chlorophenyl)pyrimidine-2-thiol, also known as 6-(4-chlorophenyl)-1H-pyrimidine-2-thione, belongs to the class of heterocyclic compounds containing a pyrimidine ring with a thiol functional group. Its structure features a para-chlorophenyl substituent attached to the pyrimidine nucleus, creating a molecule with both aromatic and heterocyclic properties .

Basic Identification Parameters

The compound is uniquely identified through several standard chemical parameters as shown in Table 1:

ParameterValue
CAS Number175203-08-4
Molecular FormulaC₁₀H₇ClN₂S
Molecular Weight222.69 g/mol
InChI KeyTWKIWOOKHPWUIM-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=CC=NC(=S)N2)Cl
Synonyms6-(4-chlorophenyl)-1H-pyrimidine-2-thione, 4-(4-chlorophenyl)-2-pyrimidinethiol, 6-(4-chlorophenyl)pyrimidine-2(1H)-thione

Structural Analysis

The structure consists of a central pyrimidine ring with a thiol/thione group at the 2-position and a para-chlorophenyl substituent at the 4-position. This arrangement creates a planar molecular system with potential for hydrogen bonding through the thiol group and the nitrogen atoms in the pyrimidine ring . The electron-withdrawing chloro substituent on the phenyl ring influences the electronic distribution within the molecule, potentially affecting its chemical reactivity and biological properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-chlorophenyl)pyrimidine-2-thiol is essential for its proper handling, storage, and application in various research contexts.

Physical State and Appearance

The compound appears as a yellow-orange solid at room temperature, with distinctive physical characteristics that aid in its identification during laboratory procedures .

Physicochemical Properties

Table 2 summarizes the key physicochemical properties of the compound:

PropertyValueDetermination Method
Melting Point210-214°CExperimental
Boiling Point357.1±52.0°CPredicted
Density1.35±0.1 g/cm³Predicted
Water SolubilityInsolubleExperimental
Storage Temperature2-8°C (recommended)Experimental
pKa6.36±0.10Predicted
These properties indicate a relatively stable compound with limited water solubility, suggesting lipophilic characteristics that may influence its biological uptake and distribution .

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that assist in its identification and purity assessment. Mass spectrometry data reveals a molecular ion peak at m/z 223.00913 [M+H]⁺, consistent with its molecular formula .

Collision Cross Section Data

Predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry-based identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺223.00913144.1
[M+Na]⁺244.99107161.0
[M+NH₄]⁺240.03567153.7
[M+K]⁺260.96501150.2
[M-H]⁻220.99457148.2
[M+Na-2H]⁻242.97652153.9
[M]⁺222.00130148.6
[M]⁻222.00240148.6
These values are particularly useful for analytical identification using ion mobility spectrometry coupled with mass spectrometry techniques .

Synthesis Methods

Several synthetic routes have been developed for the preparation of pyrimidine-2-thiol derivatives, including 4-(4-chlorophenyl)pyrimidine-2-thiol. These methods vary in complexity, yield, and starting materials.

Thiourea-Based Synthesis

The most common approach involves the reaction of appropriate precursors with thiourea under basic conditions:

  • Reaction of divinyl ketones with thiourea through aza-Michael addition/nucleophilic addition/aromatization tandem processes .

  • Cyclization of chalcones with thiourea in the presence of a base, typically potassium hydroxide in ethanol .

General Synthetic Procedure

A typical synthesis procedure involves the following steps:

  • A solution of substituted chalcone (0.01 mol) in methanol (50 ml) is prepared.

  • Potassium hydroxide (0.01 mol) and thiourea (0.25 M solution, 40 ml) are added to the solution.

  • The mixture is refluxed for 3-4 hours.

  • After cooling, the mixture is acidified with hydrochloric acid (0.5 M solution, 20 ml).

  • The resulting precipitate is collected, dried, and recrystallized from methanol .
    This method typically yields the target compound in good to high yields (generally 75-81%) .

Reaction Mechanism

The reaction mechanism for the formation of pyrimidine-2-thiols has been elucidated and involves several key steps:

  • Initial aza-Michael addition generates an intermediate product.

  • This intermediate undergoes intramolecular cyclization.

  • Dehydration follows to afford a precursor.

  • The final step involves aromatization to yield the target pyrimidine-2-thiol .
    This mechanistic understanding is valuable for optimizing reaction conditions and developing more efficient synthetic routes.

Biological Activity and Applications

Research on pyrimidine-2-thiol derivatives, including 4-(4-chlorophenyl)pyrimidine-2-thiol, has revealed promising biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Structure-activity relationship (SAR) studies have demonstrated that the presence of electron-withdrawing groups, such as the chloro substituent at the para position of the phenyl ring, can enhance antimicrobial activity against various pathogens :

  • Improved activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.

  • Enhanced effectiveness against Gram-negative bacteria like Escherichia coli.

  • Notable antifungal activity against Candida albicans .

Structure-Activity Relationship

The antimicrobial efficacy of pyrimidine-2-thiol derivatives appears to be influenced by several structural features:

Research Developments and Future Directions

Current research on 4-(4-chlorophenyl)pyrimidine-2-thiol and related compounds is focused on several key areas:

Medicinal Chemistry Applications

The antimicrobial properties of this compound suggest potential applications in medicinal chemistry:

  • Development of novel antibacterial agents, particularly against resistant strains.

  • Exploration of antifungal applications, especially for difficult-to-treat fungal infections.

  • Investigation of potential activity against other microbial pathogens .

Structural Modifications

Researchers are exploring various structural modifications to enhance the biological activity and pharmacokinetic properties:

  • Substitution at different positions of the pyrimidine ring.

  • Variation of the substituents on the phenyl ring.

  • Modification of the thiol/thione functionality .
    These modifications may lead to compounds with improved efficacy, selectivity, and reduced toxicity.

Analytical Methods

Advanced analytical techniques are being developed for the detection, quantification, and characterization of 4-(4-chlorophenyl)pyrimidine-2-thiol and its metabolites:

  • High-performance liquid chromatography (HPLC) methods.

  • Mass spectrometry techniques, particularly those utilizing the predicted collision cross section data.

  • Spectroscopic methods for structural confirmation and purity assessment . These analytical advances are crucial for quality control, pharmacokinetic studies, and environmental monitoring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator